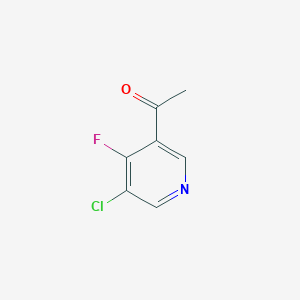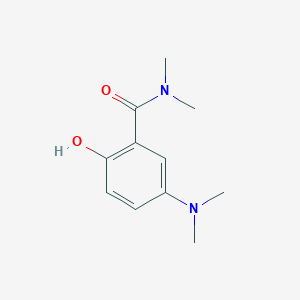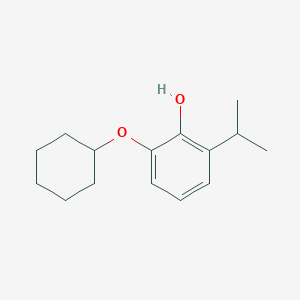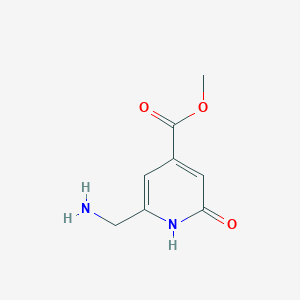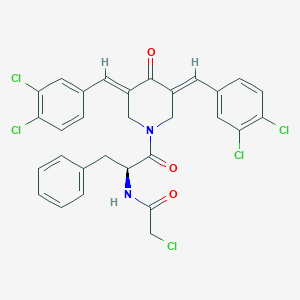
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group and a methoxyphenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Butanoic Acid Formation: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The acetylamino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products:
Oxidation: Products include 2-(Acetylamino)-4-(2-formylphenyl)butanoic acid or 2-(Acetylamino)-4-(2-carboxyphenyl)butanoic acid.
Reduction: Products include 2-(Acetylamino)-4-(2-methoxyphenyl)butanol or 2-(Amino)-4-(2-methoxyphenyl)butanoic acid.
Substitution: Products vary depending on the substituent introduced, such as 2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid.
Applications De Recherche Scientifique
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its structural similarity to biologically active amino acids.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-(Amino)-4-(2-methoxyphenyl)butanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(Acetylamino)-4-(2-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties and interactions.
2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid: The presence of a chlorine atom alters its electronic properties and reactivity.
Uniqueness: 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetylamino and methoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-acetamido-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-11(13(16)17)8-7-10-5-3-4-6-12(10)18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
CBXNBCFWCOFCFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



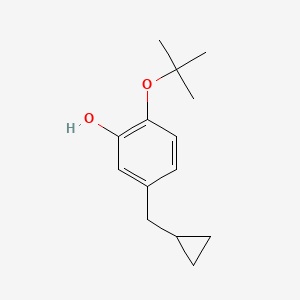
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
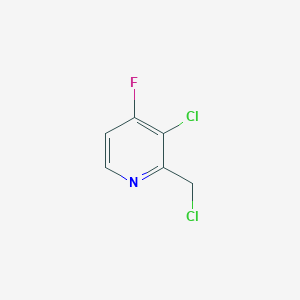
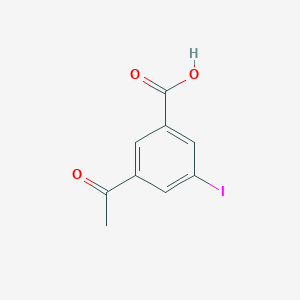


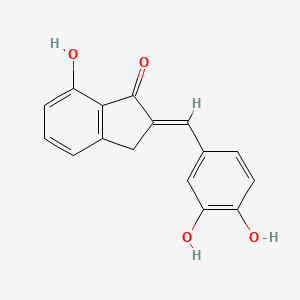
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
